Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate
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Overview
Description
Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate is a quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This compound is characterized by the presence of two 4-methoxyphenyl groups and a carboxylate ester group attached to the quinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate typically involves the condensation of 4-methoxybenzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting quinoxaline derivative is then esterified using methyl chloroformate to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoxaline dicarboxylic acid derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with altered functional groups.
Scientific Research Applications
Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to the modulation of cellular pathways. For example, it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis(4-methoxyphenyl)quinoxaline
- 2,3-bis(4-chlorophenyl)quinoxaline
- 2,3-bis(4-bromophenyl)quinoxaline
Uniqueness
Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate is unique due to the presence of the carboxylate ester group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific pharmacological activities .
Properties
CAS No. |
647375-59-5 |
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Molecular Formula |
C24H20N2O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate |
InChI |
InChI=1S/C24H20N2O4/c1-28-18-9-4-15(5-10-18)22-23(16-6-11-19(29-2)12-7-16)26-21-14-17(24(27)30-3)8-13-20(21)25-22/h4-14H,1-3H3 |
InChI Key |
MSMYIYOOGNAEHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC)N=C2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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